molecular formula C23H11Br2F12NO4S2 B3041063 N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide CAS No. 259269-91-5

N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide

Cat. No. B3041063
CAS RN: 259269-91-5
M. Wt: 817.3 g/mol
InChI Key: FSLUIUHENRQGEO-UHFFFAOYSA-N
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Description

“N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide” is a complex organic compound. It is also known as N-Phenyl-bis(trifluoromethanesulfonimide) and has a molecular weight of 357.25 . It is used in various chemical reactions and has applications in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple functional groups. It includes phenyl groups, sulphonyl groups, and trifluoromethyl groups . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it is used in the Mannich reaction for enantioselective synthesis of β-amino acids . It is also used in the synthesis of phosphatidyl-inositol 1-phosphate receptor agonists .


Physical And Chemical Properties Analysis

This compound is a solid and has a melting point of 100-102 °C (lit.) . It is soluble in methanol and slightly soluble in chloroform and ethyl acetate . Its density is predicted to be 1.766±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

This compound is sensitive to moisture and should be stored in a dark place, sealed, and at room temperature . It is classified as an irritant and has hazard statements H315 - H319 - H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Br2F12NO4S2/c1-10-2-17(24)19(18(25)3-10)38(43(39,40)15-6-11(20(26,27)28)4-12(7-15)21(29,30)31)44(41,42)16-8-13(22(32,33)34)5-14(9-16)23(35,36)37/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUIUHENRQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N(S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Br2F12NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Reactant of Route 2
Reactant of Route 2
N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Reactant of Route 3
N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Reactant of Route 4
Reactant of Route 4
N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Reactant of Route 5
Reactant of Route 5
N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide
Reactant of Route 6
N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide

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